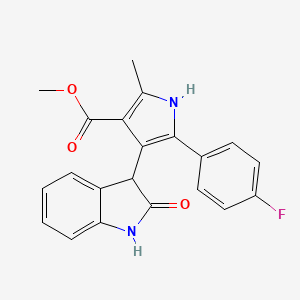![molecular formula C16H17ClN4O3S2 B14957864 1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14957864.png)
1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxyethyl sulfanyl group, a thiadiazole ring, and a pyrrolidine carboxamide
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized by reacting a suitable thioamide with hydrazine derivatives under controlled conditions.
Introduction of the Methoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable precursor with 2-methoxyethyl thiol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Chlorophenyl Group: The final step involves coupling the chlorophenyl group to the thiadiazole-pyrrolidine intermediate using a suitable coupling reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, nucleophiles like amines or thiols, and acidic or basic hydrolysis conditions.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(2-methoxyethyl)urea: This compound shares the chlorophenyl and methoxyethyl groups but differs in the presence of a urea moiety instead of the thiadiazole-pyrrolidine structure.
2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone: This compound features a triazole ring and a similar sulfanyl group but differs in the overall structure and functional groups.
Propriétés
Formule moléculaire |
C16H17ClN4O3S2 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN4O3S2/c1-24-6-7-25-16-20-19-15(26-16)18-14(23)10-8-13(22)21(9-10)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H,18,19,23) |
Clé InChI |
TUVKMPVHTZMHHR-UHFFFAOYSA-N |
SMILES canonique |
COCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B14957781.png)
![3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957790.png)

![8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957800.png)
![methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14957801.png)
![6-oxo-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14957805.png)

![4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14957810.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957811.png)
![(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14957823.png)
![4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957835.png)
![3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14957844.png)
![7'-[(3,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14957872.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide](/img/structure/B14957876.png)
